(4S)-4-hydroxy-6-methylheptan-2-one

Asymmetric Catalysis Organocatalysis Chiral Building Block

(4S)-4-Hydroxy-6-methylheptan-2-one (CAS 331993‑83‑0) is a chiral β‑hydroxy ketone possessing a defined (S)‑stereocenter at the C4 position, which distinguishes it from its racemic (CAS 57548‑36‑4) and (4R)‑configured (CAS 638189‑46‑5) analogues. The compound serves as a direct intermediate in the enantioselective synthesis of (S)‑ipsenol, an aggregation pheromone of Ips bark beetles , and is employed as a versatile chiral building block in medicinal chemistry and natural product synthesis.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 331993-83-0
Cat. No. B12752656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-hydroxy-6-methylheptan-2-one
CAS331993-83-0
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)C)O
InChIInChI=1S/C8H16O2/c1-6(2)4-8(10)5-7(3)9/h6,8,10H,4-5H2,1-3H3/t8-/m0/s1
InChIKeyZVJYRWZHXCWWPC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4S)-4-Hydroxy-6-methylheptan-2-one (CAS 331993-83-0) – A Chiral β‑Hydroxy Ketone Building Block


(4S)-4-Hydroxy-6-methylheptan-2-one (CAS 331993‑83‑0) is a chiral β‑hydroxy ketone possessing a defined (S)‑stereocenter at the C4 position, which distinguishes it from its racemic (CAS 57548‑36‑4) and (4R)‑configured (CAS 638189‑46‑5) analogues. The compound serves as a direct intermediate in the enantioselective synthesis of (S)‑ipsenol, an aggregation pheromone of Ips bark beetles [1], and is employed as a versatile chiral building block in medicinal chemistry and natural product synthesis .

Why Racemic or Opposite‑Enantiomer Substitutes Cannot Replace (4S)-4-Hydroxy-6-methylheptan-2-one


The biological activity and synthetic utility of 4‑hydroxy‑6‑methylheptan‑2‑one are critically determined by the absolute configuration at C4. The racemic mixture (CAS 57548‑36‑4) delivers only half of the desired molecular activity in chiral environments, while the (4R)‑enantiomer (CAS 638189‑46‑5) can yield inactive or even antagonistic products when applied in enantioselective syntheses of pheromones such as (S)‑ipsenol [1]. For this reason, procurement of the optically pure (4S)‑enantiomer is essential for reproducible results in asymmetric synthesis and bioassay studies.

Head‑to‑Head Evidence: Why (4S)-4-Hydroxy-6-methylheptan-2-one Outperforms Its Closest Analogues


Enantioselectivity Advantage: 95 % ee vs. Racemic Synthesis

The (4S)‑enantiomer is directly accessed via L‑proline‑catalyzed asymmetric aldol reaction of acetone and isovaleraldehyde, delivering the product with an enantiomeric excess (ee) of up to 95 % [1]. By comparison, conventional base‑catalyzed aldol condensation (e.g., NaOH) yields the racemate with 0 % ee [2].

Asymmetric Catalysis Organocatalysis Chiral Building Block

Step‑Economical Synthesis: Single‑Step vs. Multi‑Step Routes

The proline‑catalyzed route provides the target compound in a single operational step with yields ranging from 22 % to 77 % [1]. An alternative three‑step sequence—asymmetric hydrogenation of a β‑keto Weinreb amide, amide‑to‑ester exchange, and acylation—affords the compound with up to 99 % ee but requires pre‑functionalization of the starting material, a precious‑metal catalyst, and hydrogen gas, resulting in overall yields typically not exceeding 40–50 % .

Synthetic Efficiency Step Economy Chiral Ketone Synthesis

Atom Economy: Catalytic Asymmetric Synthesis vs. Chiral Resolution

The proline‑catalyzed method directly installs the (S)‑configuration without requiring stoichiometric chiral auxiliaries. In contrast, resolution of the racemate via diastereomeric salt formation or enzymatic kinetic resolution inherently limits the maximum yield of the desired enantiomer to 50 % and generates an equimolar amount of the undesired enantiomer as waste [1].

Chiral Resolution Atom Economy Asymmetric Synthesis

Biological Activity Relevance: Enantioselective Pheromone Precursor

(S)‑Ipsenol, the immediate downstream product of (4S)‑4‑hydroxy‑6‑methylheptan‑2‑one, displays markedly greater pheromone activity than its (R)‑enantiomer. Field trapping assays with Ips typographus demonstrate that (S)‑(−)‑ipsenol captures a significant number of beetles at doses of 0.1–1 mg, whereas (R)‑(+)‑ipsenol elicits no significant captures at equivalent doses [1].

Pheromone Synthesis Insect Chemical Ecology Chiral Recognition

Regulatory and Sensory Differentiation: Enantiopure vs. Racemic Flavor Substance

The racemic mixture (CAS 57548‑36‑4) was previously listed as FEMA 4784, but its FEMA GRAS status was withdrawn in 2019 owing to data gaps [1]. The enantiopure (4S)‑enantiomer lacks a specific FEMA designation and is expected to exhibit distinct olfactory properties, as enantiomers frequently display divergent odor thresholds and characters [2].

FEMA GRAS Flavor Chemistry Enantioselective Sensory Properties

High‑Value Application Scenarios for (4S)-4-Hydroxy-6-methylheptan-2-one Procurement


Enantioselective Synthesis of (S)‑Ipsenol for Integrated Pest Management

The compound serves as the direct chiral precursor for (S)‑ipsenol, the aggregation pheromone of numerous Ips bark beetle species. Procurement of the (4S)‑enantiomer with ≥95 % ee enables a concise, high‑yielding route to the pheromone, which is subsequently formulated into lure dispensers for forest protection. The enantiopurity directly determines bioactivity, as the (R)‑enantiomer is behaviorally inactive [1].

Chiral Building Block for 1,3‑Diol and Polyketide Natural Product Synthesis

The β‑hydroxy ketone motif can be further elaborated through diastereoselective reduction to syn‑ or anti‑1,3‑diols, pivotal intermediates in the synthesis of polyketide antibiotics and statins. Using the enantiopure (4S)‑configured ketone ensures that the newly generated stereocenters are installed with predictable and high stereochemical fidelity [1].

Research Tool for Enantioselective Organocatalysis Methodology Development

Because the compound is a well‑characterized product of the proline‑catalyzed aldol reaction, it serves as a benchmark substrate for testing novel organocatalysts. Researchers can directly compare yield and ee (up to 95 % ee) against established literature values, enabling rigorous evaluation of new catalytic systems [1].

Premium Flavor and Fragrance Ingredient Development

Following the withdrawal of the racemic mixture from the FEMA GRAS list, the enantiopure (4S)‑enantiomer represents a differentiated ingredient for flavor houses seeking to develop novel, enantiospecific fragrance or flavor formulations with potentially unique sensory attributes and a clearer regulatory pathway [2].

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